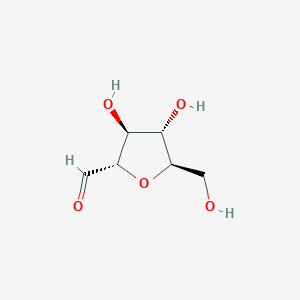
2,5-脱水-D-甘露糖
描述
2,5-Anhydro-D-mannose is a cyclic sugar derivative with the molecular formula C6H10O5. It has been extensively studied for its versatile applications and intriguing chemical properties. This compound is known for its role as a substrate or intermediate in various enzymatic and chemical transformations .
科学研究应用
2,5-Anhydro-D-mannose has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex carbohydrates and glycosides.
Medicine: Research has explored its potential in drug delivery systems and as a precursor for bioactive compounds.
作用机制
Target of Action
2,5-Anhydro-D-mannose is a cyclic sugar derivative that has been extensively studied in scientific research for its versatile applications and intriguing chemical properties
Mode of Action
One notable mechanism of action of 2,5-Anhydro-D-mannose involves its role as a substrate or intermediate in various enzymatic and chemical transformations
Biochemical Pathways
It is known that this compound can act as a substrate or intermediate in various enzymatic and chemical transformations .
Result of Action
Its role as a substrate or intermediate in various enzymatic and chemical transformations suggests that it may have significant effects at the molecular and cellular levels .
生化分析
Biochemical Properties
2,5-Anhydro-D-mannose plays a role as a substrate or intermediate in various enzymatic and chemical transformations .
Cellular Effects
It has been suggested that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2,5-Anhydro-D-mannose involves its role as a substrate or intermediate in various enzymatic and chemical transformations . It exerts its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
The transport and distribution of 2,5-Anhydro-D-mannose within cells and tissues involve potential interactions with transporters or binding proteins
准备方法
Synthetic Routes and Reaction Conditions: 2,5-Anhydro-D-mannose can be synthesized through the nitrous acid deamination of 2-amino-2-deoxy-D-glucose. This method involves the reaction of 2-amino-2-deoxy-D-glucose with nitrous acid, resulting in the formation of 2,5-Anhydro-D-mannose .
Industrial Production Methods: In industrial settings, the production of 2,5-Anhydro-D-mannose often involves the depolymerization of chitin using nitrous acid. The resulting chitin oligomers, which contain 2,5-Anhydro-D-mannose residues at their reducing ends, can be further processed to obtain the desired compound .
化学反应分析
Types of Reactions: 2,5-Anhydro-D-mannose undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Pictet-Spengler condensation, where 2,5-Anhydro-D-mannose reacts with biogenic amines to form novel tetrahydroisoquinolines and β-carbolines .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as dioxyamines and dihydrazides are used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of 2,5-Anhydro-D-mannose, such as tetrahydroisoquinolines and β-carbolines .
相似化合物的比较
- 2,5-Anhydro-D-gulose
- 2,5-Anhydrohexose
- 2,5-Anhydromannose
Comparison: Compared to its similar compounds, 2,5-Anhydro-D-mannose is unique due to its specific reactivity and the types of products it forms. For instance, while 2,5-Anhydro-D-gulose and 2,5-Anhydrohexose share similar structural features, 2,5-Anhydro-D-mannose is particularly notable for its role in the synthesis of diblock oligosaccharides and its reactivity in Pictet-Spengler condensations .
属性
IUPAC Name |
(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-1-3-5(9)6(10)4(2-8)11-3/h1,3-6,8-10H,2H2/t3-,4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAPTZKZHMOIRE-KVTDHHQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](O1)C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
495-75-0 | |
| Record name | 2,5-Anhydromannose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-ANHYDRO-D-MANNOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DEE7AJ557M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


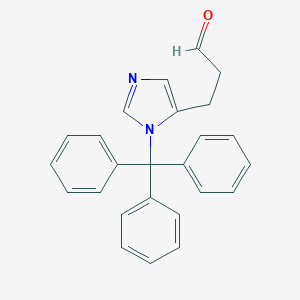
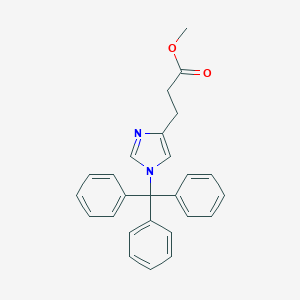
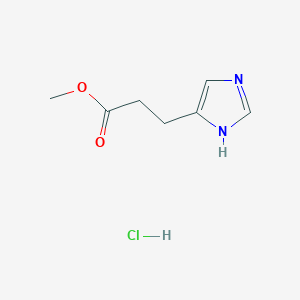
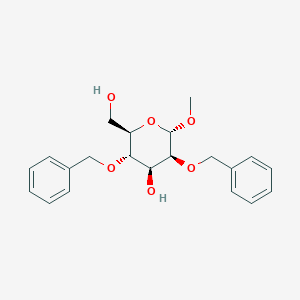
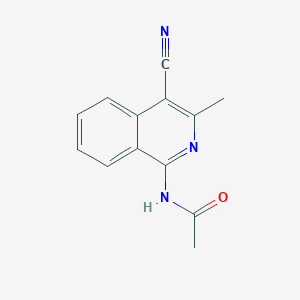
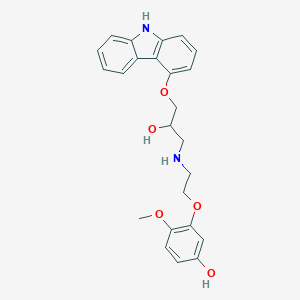
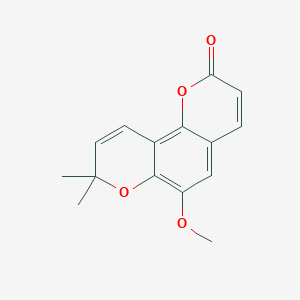
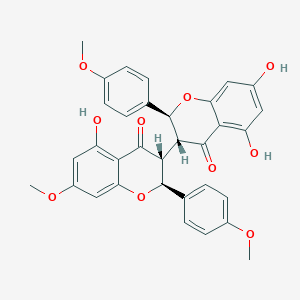
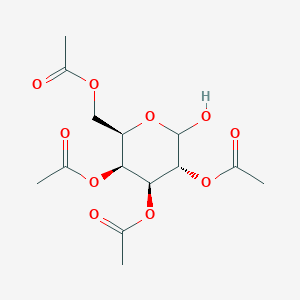
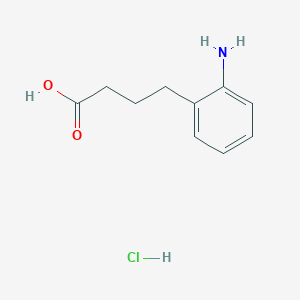
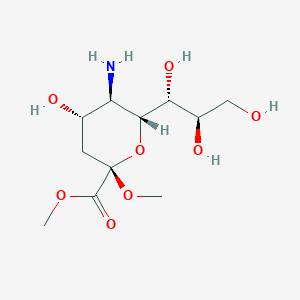
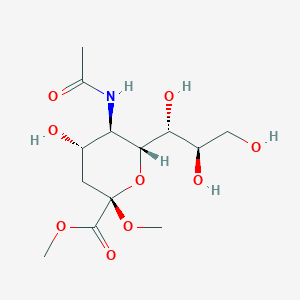
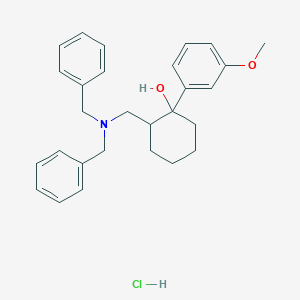
![2-[(N,N-Dibenzylamino)methyl]cyclohexanone hydrochloride](/img/structure/B15720.png)
